Ortho-Trifluoromethyl Regioisomer Exhibits Intermediate Melting Point Between Meta- and Para-CF₃ Analogues
The ortho-trifluoromethyl positional isomer (CAS 82674-09-7) possesses a melting point of 113–115 °C, which is 28–40 °C lower than the para-CF₃ isomer (mp 154–155.5 °C) and 27–29 °C higher than the meta-CF₃ isomer (mp 85.5–86.5 °C), as determined by recrystallization from ethanol [1]. This property directly reflects differences in intermolecular interactions and crystal lattice energy that are unique to the ortho configuration.
| Evidence Dimension | Melting point (mp) |
|---|---|
| Target Compound Data | 113–115 °C |
| Comparator Or Baseline | 2-((4-Trifluoromethyl)phenoxy)-5-nitrobenzonitrile (para-CF₃): mp 154–155.5 °C; 2-((3-Trifluoromethyl)phenoxy)-5-nitrobenzonitrile (meta-CF₃): mp 85.5–86.5 °C |
| Quantified Difference | Δmp = −28 to −40 °C vs. para-CF₃; Δmp = +27 to +29 °C vs. meta-CF₃ |
| Conditions | Recrystallized from absolute ethanol; open capillary method (US Patent 4,332,820) |
Why This Matters
Melting point is a critical quality attribute for solid-form handling, formulation development, and purity assessment; the ortho-CF₃ isomer occupies a distinct thermal stability window compared to its regioisomers, which can influence storage and processing decisions.
- [1] Foerster, H. et al. Substituted Benzonitriles Having Antiviral Activity. US Patent 4,332,820, June 1, 1982. View Source
